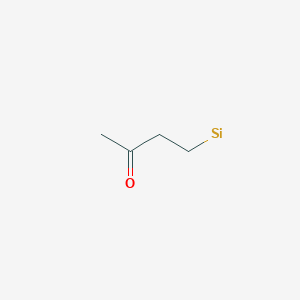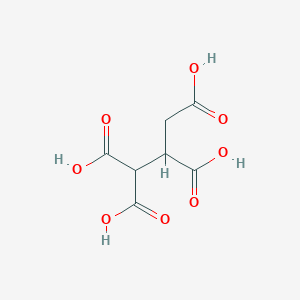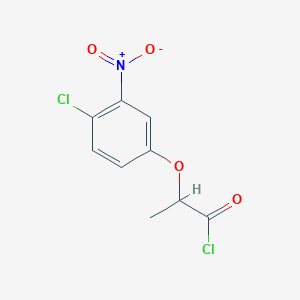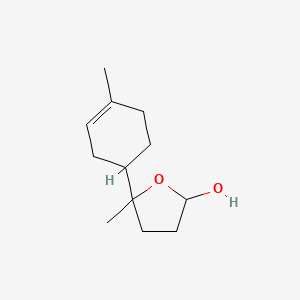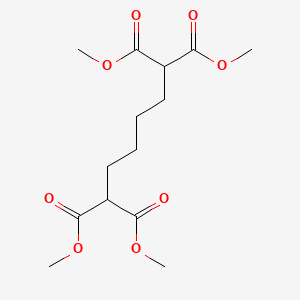![molecular formula C16H25N3O B14509764 2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide CAS No. 62938-12-9](/img/structure/B14509764.png)
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a hydrazine carboxamide group attached to a 3,5-di-tert-butylphenyl ring, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide typically involves the condensation of 3,5-di-tert-butylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide involves its interaction with molecular targets and pathways. The hydrazine carboxamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
- 3,5-Di-tert-butyl-2-methoxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butylcatechol
Uniqueness
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide stands out due to its unique combination of a hydrazine carboxamide group with a 3,5-di-tert-butylphenyl ring This structural feature imparts specific chemical and physical properties that differentiate it from other similar compounds
特性
CAS番号 |
62938-12-9 |
|---|---|
分子式 |
C16H25N3O |
分子量 |
275.39 g/mol |
IUPAC名 |
[(3,5-ditert-butylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C16H25N3O/c1-15(2,3)12-7-11(10-18-19-14(17)20)8-13(9-12)16(4,5)6/h7-10H,1-6H3,(H3,17,19,20) |
InChIキー |
MOWHRQHSJGATCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=NNC(=O)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)
![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)


